

Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Enzyme Activity Assay

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Compound of Interest

Compound Name: *dhfo*

Cat. No.: *B560502*

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Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.^[1] THF and its derivatives are crucial for the de novo synthesis of purines, thymidylic acid, and certain amino acids, making DHFR a critical enzyme for cell proliferation and survival.^{[2][3]} Consequently, DHFR is a well-established therapeutic target for anticancer, antimicrobial, and anti-inflammatory drugs.^{[3][4][5]} Methotrexate, for instance, is a potent inhibitor of DHFR used extensively in chemotherapy.^{[3][6]}

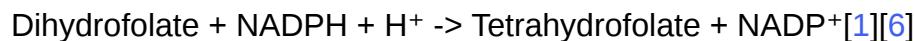
This document provides detailed protocols for performing a DHFR enzyme activity assay, primarily focusing on the widely used spectrophotometric method. This assay is fundamental for studying enzyme kinetics, screening for novel DHFR inhibitors, and determining their potency (e.g., IC₅₀ values).

Principle of the Assay

The most common method for determining DHFR activity is a continuous spectrophotometric assay.^[7] This assay monitors the decrease in absorbance at 340 nm, which is a characteristic absorption peak for NADPH.^{[1][6][8]} As the DHFR-catalyzed reaction proceeds, NADPH is

oxidized to NADP⁺, leading to a decrease in absorbance at this wavelength.[1][6][9] The rate of this decrease is directly proportional to the DHFR enzyme activity.

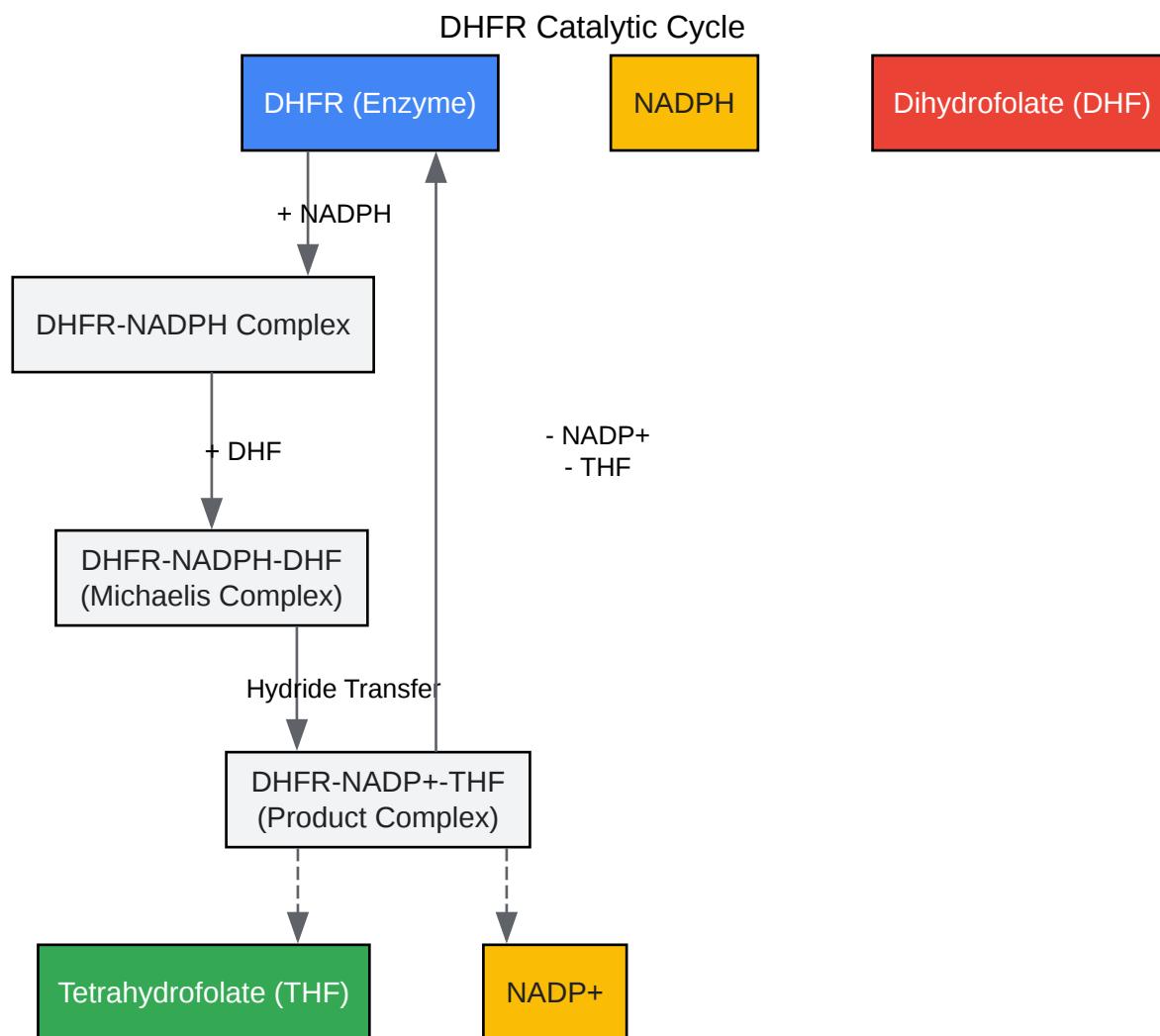
The enzymatic reaction is as follows:



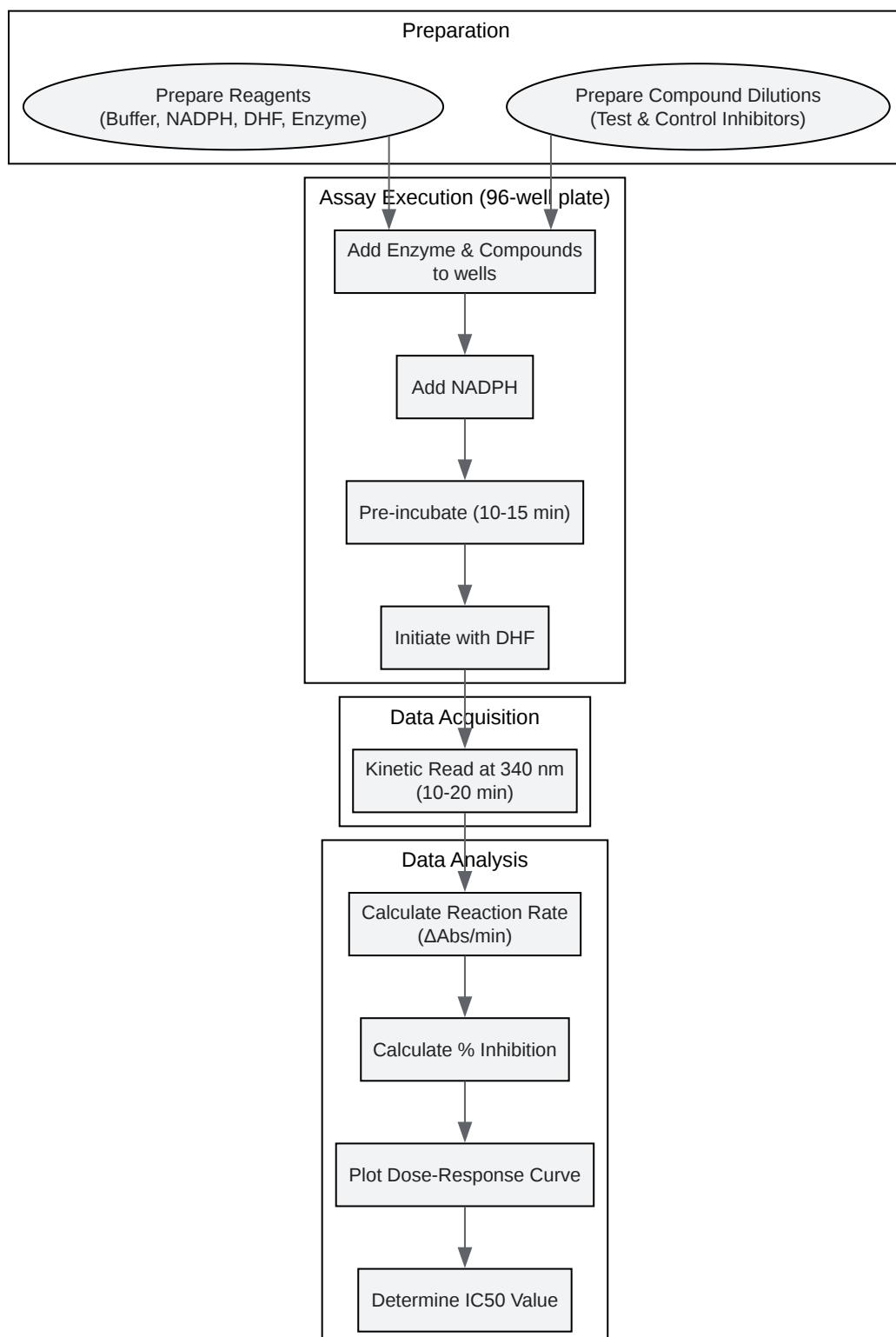
In the presence of a DHFR inhibitor, the rate of NADPH oxidation is reduced, resulting in a slower decrease in absorbance at 340 nm.[6]

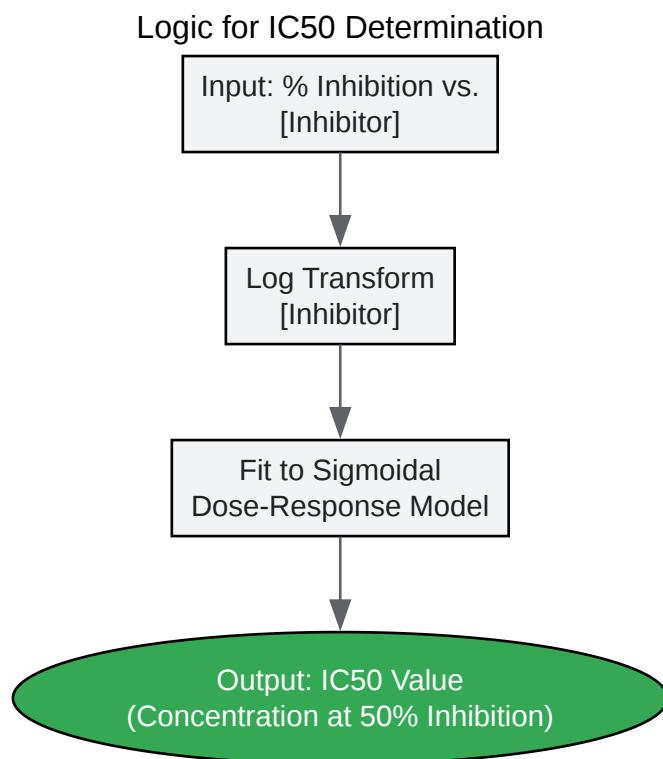
Visualization of Key Processes

DHFR Catalytic Cycle



DHFR Inhibitor Screening Workflow





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